(1H-indol-3-yl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
CAS No.: 1040679-39-7
Cat. No.: VC5001124
Molecular Formula: C22H23N7O2
Molecular Weight: 417.473
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040679-39-7 |
|---|---|
| Molecular Formula | C22H23N7O2 |
| Molecular Weight | 417.473 |
| IUPAC Name | 1H-indol-3-yl-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C22H23N7O2/c1-31-17-8-6-16(7-9-17)29-21(24-25-26-29)15-27-10-12-28(13-11-27)22(30)19-14-23-20-5-3-2-4-18(19)20/h2-9,14,23H,10-13,15H2,1H3 |
| Standard InChI Key | YVGVNAFXSIYJRL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 |
Introduction
The compound (1H-indol-3-yl)(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic molecule that integrates multiple functional groups, including an indole ring, a tetrazole moiety, and a piperazine linker. These structural components are associated with significant biological activities, making the compound a valuable subject for pharmaceutical and biochemical research.
Structural Components and Their Roles
| Component | Role in Activity |
|---|---|
| Indole Moiety | Known for its antimicrobial, anticancer, and neuroprotective properties. |
| Tetrazole Ring | Enhances biological target interaction; often linked to anticancer and antimicrobial effects. |
| Piperazine Linker | Improves receptor binding and facilitates blood-brain barrier penetration. |
Antimicrobial Activity
Derivatives of indole and tetrazole have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies suggest that the compound may exhibit minimum inhibitory concentrations (MICs) in the range of 5–20 µg/mL, indicating strong antibacterial potential.
Neuroprotective Effects
The indole group is associated with neuroprotection through modulation of neurotransmitter systems and antioxidant activity. The piperazine linker may enhance these effects by improving bioavailability in the central nervous system.
Study on Anticancer Activity
A comparative study involving related indole derivatives showed significant cytotoxicity against cancer cell lines at concentrations above 10 µM, with IC50 values comparable to standard chemotherapeutics.
Study on Antimicrobial Efficacy
Research on similar indole-tetrazole compounds demonstrated effective bacterial inhibition, with MIC values ranging from 5 to 20 µg/mL.
Potential Applications
| Field | Application |
|---|---|
| Pharmaceutical | Development of antimicrobial agents or anticancer drugs. |
| Neurology | Treatment of neurodegenerative diseases due to neuroprotective properties. |
| Medicinal Chemistry | Basis for designing multifunctional therapeutic agents targeting diverse diseases. |
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